2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline
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Overview
Description
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a piperazine moiety, which is a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction. For example, 1-(3-methylphenyl)piperazine can be synthesized by reacting 3-methylphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling of the Quinoline and Piperazine Units: The final step involves coupling the quinoline core with the piperazine moiety. This can be achieved through a nucleophilic substitution reaction where the quinoline derivative is reacted with the piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and piperazine rings. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Chlorine, bromine
Major Products Formed
Quinoline N-oxides: Formed through oxidation reactions
Dihydroquinoline Derivatives: Formed through reduction reactions
Halogenated Quinoline Derivatives: Formed through halogenation reactions
Scientific Research Applications
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand the mechanisms of action of quinoline derivatives and their interactions with enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the piperazine moiety can interact with neurotransmitter receptors, making the compound a potential candidate for neurological research.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Piperazine: A simple piperazine derivative used as an anthelmintic.
Quinoline: The parent compound of the quinoline family.
Uniqueness
2-(1-Methyl-2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)quinoline is unique due to its combined quinoline and piperazine structures, which confer a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
126921-41-3 |
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Molecular Formula |
C23H27N3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-yl]quinoline |
InChI |
InChI=1S/C23H27N3/c1-18-6-5-8-21(16-18)26-14-12-25(13-15-26)17-19(2)22-11-10-20-7-3-4-9-23(20)24-22/h3-11,16,19H,12-15,17H2,1-2H3 |
InChI Key |
DQRTZLGXPSQCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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